molecular formula C10H12O4 B8527532 Methyl 2-(2-hydroxy-5-methoxyphenyl)acetate CAS No. 441356-57-6

Methyl 2-(2-hydroxy-5-methoxyphenyl)acetate

Cat. No. B8527532
Key on ui cas rn: 441356-57-6
M. Wt: 196.20 g/mol
InChI Key: IGMGKSSWAKGQLD-UHFFFAOYSA-N
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Patent
US07238716B2

Procedure details

A mixture of 5-methoxy-2-methoxymethoxybenzaldehyde (9.25 g), methyl methylthiomethyl sulfoxide (11.7 g), 40% solution of benzyltrimethylammonium hydroxide in methanol (10 mL) and tetrahydrofuran (200 mL) heated under reflux for 20 hrs. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. A mixture of the obtained residue and 10% hydrogen chloride-methanol (80 mL) was heated under reflux for 15 hrs. The reaction mixture was concentrated, and ethyl acetate was added to the residue. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The obtained residue was subjected to silica gel column chromatography to give crystals (4.88 g, 53%) of methyl 2-(2-hydroxy-5-methoxyphenyl)acetate from a fraction eluted with ethyl acetate-hexane (1:4, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 69-70° C.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C[C:6]([O:11][CH2:12][O:13]C)=C(C=1)C=O.[CH3:15]SCS(C)=O.[OH-:21].[CH2:22]([N+](C)(C)C)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[OH2:33]>CO.O1CCCC1>[OH:21][C:24]1[CH:25]=[CH:26][C:27]([O:33][CH3:15])=[CH:28][C:23]=1[CH2:22][C:12]([O:11][CH3:6])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)OCOC
Name
Quantity
11.7 g
Type
reactant
Smiles
CSCS(=O)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hrs
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
A mixture of the obtained residue and 10% hydrogen chloride-methanol (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hrs
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
The organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.88 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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